molecular formula C7H14F6N2O5S2 B1440963 Choline bis(trifluoromethylsulfonyl)imde CAS No. 827027-25-8

Choline bis(trifluoromethylsulfonyl)imde

Cat. No.: B1440963
CAS No.: 827027-25-8
M. Wt: 384.3 g/mol
InChI Key: XFXJXURAALDGSW-UHFFFAOYSA-N
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Description

Choline bis(trifluoromethylsulfonyl)imide ([Ch][TFSI]) is an ionic liquid (IL) composed of a choline cation and a bis(trifluoromethylsulfonyl)imide (TFSI) anion. It is characterized by its biocompatibility, biodegradability, and high ionic conductivity (3.98 mS·cm⁻¹), making it suitable for applications in biosensors, electrolytes, biocatalysis, and extraction processes . The choline cation contributes to its low environmental impact, while the TFSI anion enhances thermal stability and hydrophobicity. However, the TFSI anion may introduce toxicity at elevated concentrations, limiting its use in certain biological systems .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.C2F6NO4S2/c1-6(2,3)4-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJXURAALDGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047922
Record name Choline bis(trifluoromethylsulfonyl)imde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827027-25-8
Record name Choline bis(trifluoromethylsulfonyl)imde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in the electrochemical reactions within the capacitor. It facilitates the movement of ions between the electrodes, thereby enabling the storage and release of electrical energy.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the properties of Choline bis(trifluoromethylsulfonyl)imide that affect its performance and stability in the capacitor. The compound exhibits high conductivity, particularly when used in an optimized volume fraction of cosolvent. This property is crucial for its role as an electrolyte, as it affects the efficiency of energy storage and release in the capacitor.

Biochemical Analysis

Biochemical Properties

Choline bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an effective extractant for phenolic compounds from aqueous solutions. The compound’s interaction with phenolic compounds, such as phenol, guaiacol, syringol, and pyrocatechol, is facilitated by its ionic nature, which allows it to form stable complexes with these molecules. This interaction is primarily driven by electrostatic forces and hydrogen bonding, leading to efficient extraction and separation of phenolic compounds from aqueous media.

Molecular Mechanism

The molecular mechanism of choline bis(trifluoromethylsulfonyl)imide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, its interaction with phenolic compounds involves the formation of stable complexes through electrostatic interactions and hydrogen bonding. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, choline bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Biological Activity

Choline bis(trifluoromethylsulfonyl)imide (also referred to as Choline bistriflimide) is an ionic liquid with a molecular formula of C7_7H14_{14}F6_6N2_2O5_5S2_2 and a molecular weight of 384.3 g/mol. This compound has garnered attention in various fields, particularly in energy storage and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications for future research.

Overview of Biological Activity

Choline bis(trifluoromethylsulfonyl)imide exhibits a range of biological activities, primarily through its interactions with biomolecules such as enzymes and proteins. Its role as an electrolyte in carbon/carbon capacitors highlights its importance in electrochemical applications, but its biochemical properties also suggest potential therapeutic uses.

  • Electrolytic Function : As an electrolyte, Choline bis(trifluoromethylsulfonyl)imide facilitates the movement of ions between electrodes in capacitors, enhancing charge propagation and energy storage capabilities.
  • Biochemical Interactions : The compound can interact with various biomolecules, forming stable complexes that can either inhibit or activate enzyme activity. For instance, it has been shown to effectively extract phenolic compounds from aqueous solutions.

Research Findings

  • Gene Expression Modulation : Choline bis(trifluoromethylsulfonyl)imide influences gene expression by interacting with transcription factors and regulatory proteins. This suggests potential applications in gene therapy or molecular biology.
  • Toxicological Studies : Research indicates that ionic liquids like Choline bis(trifluoromethylsulfonyl)imide can exhibit varying levels of toxicity depending on their structure. Studies have shown that the hydrophobic character of ionic liquids can increase their interaction with cell membranes, potentially leading to cytotoxic effects .
  • Case Studies :
    • A study evaluated the toxicity of various ionic liquids on Shewanella sp., revealing that higher hydrophobicity correlates with increased toxicity due to membrane disruption .
    • Another investigation focused on the biocompatibility of ionic liquids, including Choline bis(trifluoromethylsulfonyl)imide, indicating that certain structural modifications can enhance their safety profiles for biological applications .

Table 1: Properties of Choline bis(trifluoromethylsulfonyl)imide

PropertyValue
Molecular FormulaC7_7H14_{14}F6_6N2_2O5_5S2_2
Molecular Weight384.3 g/mol
Purity≥ 95%
Role in Electrochemical SystemsElectrolyte

Table 2: Toxicity Assessment of Ionic Liquids

Ionic LiquidToxicity LevelMechanism of Action
Choline bis(trifluoromethylsulfonyl)imideModerateDisruption of membrane integrity
[Bmim][NTf2]LowEnhanced biocompatibility due to anion structure
[Emim][Cl]HighMembrane disruption and cytotoxicity

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C7H14F6N2O5S2
  • Molecular Weight : 384.3 g/mol
  • Purity : Typically >98%
  • Thermal Stability : High stability at elevated temperatures
  • Volatility : Low vapor pressure, enhancing safety during handling
  • Solubility : Excellent solubility in a variety of solvents

These properties make choline bis(trifluoromethylsulfonyl)imide an attractive candidate for various applications in both research and industry.

Applications Overview

Application AreaDescription
Electrochemistry Used as an electrolyte in batteries, capacitors, and fuel cells due to its ionic conductivity.
Chemical Synthesis Acts as a solvent or catalyst in organic synthesis and polymerization reactions.
Material Science Applied in the preparation of advanced materials, including nanomaterials and composites.
Pharmaceuticals Enhances solubility and stability of active ingredients in drug formulation and delivery systems.
Biotechnology Suitable for biocatalysis and other biochemical processes due to its biocompatibility.
Separation Processes Employed in extraction technologies for purifying and isolating compounds.

Electrochemistry

Choline bis(trifluoromethylsulfonyl)imide is particularly valuable in the field of energy storage. It serves as a high-performance electrolyte in supercapacitors and batteries. Research indicates that capacitors utilizing this compound exhibit improved charge propagation, greater specific capacitance, and enhanced energy density, especially at low temperatures .

Chemical Synthesis

In chemical synthesis, this ionic liquid acts as a versatile solvent that can enhance reaction rates and product yields. For instance, it has been successfully used in homogeneous liquid-liquid extraction processes for the extraction of neodymium(III), showcasing its effectiveness in separating metal ions from aqueous solutions .

Material Science

The compound is also instrumental in material science applications where it contributes to the development of new materials such as nanocomposites. Its properties allow for the creation of materials with tailored functionalities suitable for diverse industrial applications .

Pharmaceuticals and Biotechnology

Choline bis(trifluoromethylsulfonyl)imide's low toxicity makes it suitable for pharmaceutical applications. It can improve the solubility of poorly soluble drugs, thereby enhancing their bioavailability. Additionally, its biocompatibility allows for its use in various biotechnological processes, including enzyme catalysis .

Case Studies

  • Extraction of Neodymium(III) :
    • A study demonstrated the use of choline bis(trifluoromethylsulfonyl)imide in extracting neodymium(III) ions using a thermomorphic solvent system. This method allowed for rapid extraction without the kinetic hindrances typical of traditional methods .
  • Electrochemical Performance :
    • Research showed that capacitors using this ionic liquid exhibited superior performance metrics compared to conventional electrolytes, particularly under low-temperature conditions .
  • Drug Formulation :
    • In pharmaceutical formulations, choline bis(trifluoromethylsulfonyl)imide was utilized to enhance the solubility of active pharmaceutical ingredients (APIs), leading to improved drug delivery systems .

Comparison with Similar Compounds

Comparison with Other Choline-Based Ionic Liquids

Choline-based ILs share the same cation but differ in anions, leading to variations in properties:

Property [Ch][TFSI] [Ch][DHP] (Choline Dihydrogen Phosphate) [Ch][Seri] (Choline Serinate)
Biocompatibility High (choline cation) High Moderate (depends on anion)
Toxicity Moderate (TFSI anion) Low Low to Moderate
Conductivity 3.98 mS·cm⁻¹ Lower than [Ch][TFSI] Not reported
Applications Sensors, extraction Biocompatible matrices Collagen blends

Key Findings :

  • [Ch][TFSI] exhibits higher ionic conductivity than [Ch][DHP] or [Ch][Seri], making it preferable for electrochemical applications .
  • Toxicity levels correlate with the anion: TFSI-containing ILs show higher ecotoxicity compared to phosphate or amino acid-based cholinium salts .

Comparison with TFSI-Based Ionic Liquids with Different Cations

ILs with the TFSI anion but alternative cations include imidazolium (e.g., [EMIM][TFSI], [BMIM][TFSI]) and ammonium (e.g., Methyltrioctylammonium TFSI) derivatives:

Property [Ch][TFSI] [EMIM][TFSI] [BMIM][TFSI] Methyltrioctylammonium TFSI
Cation Type Choline (biodegradable) Imidazolium (non-biodegradable) Imidazolium Quaternary Ammonium
Thermal Stability Moderate High (>300°C) High High
Hydrophobicity Moderate High High Very High
Toxicity Moderate High (imidazolium cation) High Not reported
Applications Biomedical, extraction Industrial solvents, batteries Separation processes Tribology, lubricants

Key Findings :

  • Imidazolium-based TFSI ILs (e.g., [EMIM][TFSI]) exhibit superior thermal stability and hydrophobicity but are less environmentally friendly due to cation toxicity .
  • [Ch][TFSI]’s biodegradability makes it advantageous for biomedical applications, whereas imidazolium ILs dominate industrial settings .

Solvent Performance and Thermodynamic Properties

[Ch][TFSI] demonstrates high efficiency in extracting phenolic compounds (e.g., phenol, guaiacol) from aqueous solutions, with liquid-liquid equilibria studies showing favorable partition coefficients . Compared to [BMIM][TFSI], [Ch][TFSI] has lower hydrogen-bond acidity due to the absence of acidic protons in its cation, reducing interactions with polar solutes . However, its infinite dilution activity coefficients are comparable to those of imidazolium TFSI ILs, suggesting similar solvent strength for nonpolar systems .

Preparation Methods

Direct Metathesis Method Using Choline Chloride and Lithium bis(trifluoromethylsulfonyl)imide

Overview:

One of the most established and widely cited methods for preparing choline bis(trifluoromethylsulfonyl)imide involves a metathesis reaction between choline chloride and lithium bis(trifluoromethylsulfonyl)imide. This method is straightforward and yields the desired ionic liquid with high purity after appropriate washing and drying steps.

Procedure Details:

  • Reactants:

    • Choline chloride (60.085 g, 0.430 mol)
    • Lithium bis(trifluoromethylsulfonyl)imide (123.556 g, 0.430 mol)
  • Solvent: Distilled water (50 mL)

  • Reaction Conditions:

    • Mix choline chloride and lithium bis(trifluoromethylsulfonyl)imide in distilled water at room temperature.
    • Stir the mixture for 1 hour to allow ionic exchange and phase separation.
  • Separation and Purification:

    • The ionic liquid phase separates from the aqueous phase.
    • The ionic liquid is washed with small amounts of ice-cold water to remove residual chloride ions.
    • Chloride presence is monitored via silver nitrate test on the wash water.
    • The purified ionic liquid is then dried under vacuum to obtain the final product.

Research Findings:

This method was reported in Dalton Transactions (2014) by B. Onghena et al., demonstrating a reliable synthesis route with good reproducibility. The ionic liquid obtained was characterized and confirmed by standard analytical techniques, including X-ray crystallography refinement methods (SHELXL package) to ensure structural integrity.

Preparation of Lithium bis(trifluoromethylsulfonyl)imide Intermediate via One-Pot Synthesis

Context:

Since lithium bis(trifluoromethylsulfonyl)imide is a key precursor in the direct metathesis method, its efficient and high-purity preparation is critical. A patented one-pot synthesis method has been developed to produce lithium bis(trifluoromethylsulfonyl)imide with high yield and purity, suitable for industrial scale.

Key Steps:

  • Step 1: Preparation of Trifluoromethyl Lithium

    • Trifluoromethane gas is introduced into a nonpolar solvent solution containing alkyl lithium under nitrogen atmosphere and low temperature.
    • This reaction forms trifluoromethyl lithium.
  • Step 2: Preparation of Lithium bis(fluorosulfonyl)imide Solution

    • A solution of lithium bis(fluorosulfonyl)imide in a nonpolar solvent is prepared separately.
  • Step 3: Formation of Lithium bis(trifluoromethylsulfonyl)imide

    • The lithium bis(fluorosulfonyl)imide solution is slowly dripped into the trifluoromethyl lithium solution at low temperature.
    • A white solid precipitates during the addition, which is filtered after completion.
    • The filtrate is evaporated under reduced pressure and vacuum dried to yield lithium bis(trifluoromethylsulfonyl)imide.

Advantages:

  • One-pot synthesis reduces complexity and improves purity.
  • Mild reaction conditions and nitrogen protection minimize side reactions.
  • The process is scalable for industrial production with reduced costs and improved product performance.

This method was detailed in a 2018 patent (CN109369474B), emphasizing its industrial applicability and efficiency.

Comparative Summary of Preparation Methods

Preparation Step Direct Metathesis Method One-Pot Lithium Salt Synthesis
Starting Materials Choline chloride, lithium bis(trifluoromethylsulfonyl)imide Alkyl lithium, trifluoromethane gas, lithium bis(fluorosulfonyl)imide
Solvent Distilled water Nonpolar organic solvents
Reaction Conditions Room temperature, aqueous medium Low temperature, inert atmosphere (N2), non-aqueous
Purification Washing with cold water, drying Filtration, vacuum drying
Product Purity High, confirmed by analytical tests High, suitable for industrial scale
Scalability Laboratory to pilot scale Industrial scale feasible
Key Advantages Simplicity, straightforward One-pot synthesis, cost-efficient, high yield

Analytical and Research Notes

  • The direct metathesis method is well-documented in peer-reviewed literature and provides a reliable route for laboratory-scale synthesis.
  • The one-pot synthesis of lithium bis(trifluoromethylsulfonyl)imide precursor significantly enhances the overall process efficiency and is a critical advancement for large-scale production.
  • Both methods emphasize the importance of controlling moisture and temperature to prevent hydrolysis and side reactions.
  • Analytical verification through chloride ion testing, crystallographic refinement, and drying under vacuum are essential steps to ensure product quality.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Choline bis(trifluoromethylsulfonyl)imide ([Chol][Tf2N]) to ensure high purity?

  • Methodology :

  • Synthesis : Use metathesis reactions involving choline chloride and lithium bis(trifluoromethylsulfonyl)imide (Li[Tf2N]) in aqueous or organic solvents. This method is analogous to the synthesis of phosphonium-based ionic liquids described in , where halogen precursors are exchanged with [Tf2N]− anions .
  • Purification : Employ column chromatography or repeated washing with solvents (e.g., ethyl acetate) to remove unreacted precursors and by-products. Triethylammonium chloride salts, common in similar syntheses, are removed via filtration (as in ) .
  • Purity Verification : Confirm purity using 1H^1 \text{H}-NMR spectroscopy to assess structural integrity and ion chromatography (IC) to detect residual halides (e.g., Cl⁻) .

Q. How does the temperature-dependent phase behavior of Choline bis(trifluoromethylsulfonyl)imide-water mixtures influence its application in solvent extraction?

  • Methodology :

  • Phase Behavior Analysis : Measure the upper critical solution temperature (UCST) via cloud point determination. For example, notes that [Chol][Tf2N]-water mixtures exhibit UCST behavior, enabling phase separation at elevated temperatures .
  • Extraction Optimization : Design extraction experiments (e.g., for neodymium(III)) by varying temperature and ionic liquid-to-water ratios. Use UV-Vis spectroscopy or ICP-MS to quantify extraction efficiency .

Advanced Research Questions

Q. What computational and experimental strategies are effective for modeling the phase behavior of Choline bis(trifluoromethylsulfonyl)imide in multicomponent systems?

  • Methodology :

  • Computational Modeling : Apply the Cubic-Plus-Association (CPA) equation of state, as demonstrated for imidazolium-based ionic liquids in . Fit parameters using experimental vapor pressure and liquid density data .
  • Experimental Validation : Compare predicted phase equilibria with experimental results from dynamic light scattering (DLS) or gravimetric analysis under controlled humidity and temperature .

Q. How can researchers resolve contradictions in reported thermal decomposition data for Choline bis(trifluoromethylsulfonyl)imide?

  • Methodology :

  • Controlled Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂) to minimize oxidative decomposition. Compare results with DFT-calculated activation energies, as in .
  • Purity Considerations : Address discrepancies by rigorously characterizing ionic liquid purity (e.g., halide content via IC) and moisture levels, which significantly impact thermal stability .

Q. What experimental designs are optimal for evaluating Choline bis(trifluoromethylsulfonyl)imide as a lubricant additive in tribological applications?

  • Methodology :

  • Tribological Testing : Use a ball-on-disk tribometer to measure friction coefficients and wear rates under varying loads and temperatures. highlights its efficacy in reducing friction in wind turbine gear oils .
  • Surface Analysis : Post-test, analyze wear scars using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to study surface interactions and additive adsorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Choline bis(trifluoromethylsulfonyl)imde

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